

# The Physicochemical Profile of (+-)-Tetramisole: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of the racemic compound **(+-)-Tetramisole** and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for their determination, and visualizes key signaling pathways associated with its mechanism of action.

# **Core Physicochemical Properties**

**(+-)-Tetramisole** is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties. The following tables summarize the key physicochemical data for both the free base and its commonly used hydrochloride salt.

## Table 1: Physicochemical Properties of (+-)-Tetramisole



Property	Value	Source(s)
IUPAC Name	6-phenyl-2,3,5,6- tetrahydroimidazo[2,1-b][1] [2]thiazole	[3]
Chemical Formula	C11H12N2S	[3]
Molecular Weight	204.29 g/mol	[3]
CAS Number	5036-02-2	[3]
Appearance	White to almost white powder/crystal	[2]
XLogP3 (Calculated)	2.3	[4]
рКа	10.00 ± 0.40 (Predicted)	[5]

Table 2: Physicochemical Properties of (+-)-Tetramisole

**Hydrochloride** 

Property	Value	Source(s)
IUPAC Name	6-phenyl-2,3,5,6- tetrahydroimidazo[2,1-b][1] [2]thiazole;hydrochloride	[6]
Chemical Formula	C11H12N2S·HCl	[1][2]
Molecular Weight	240.75 g/mol	[2][7]
CAS Number	5086-74-8	[1][2]
Melting Point	259 - 267 °C	[1][2][8]
Boiling Point	344.4 °C at 760 mmHg	[1][4]
Solubility in Water	200 g/L (20 °C)	[1][4][9]
рКа	8.0	[10]
Appearance	White to pale cream crystalline powder	[1][4]



# **Experimental Protocols for Property Determination**

This section details the standard methodologies for determining the critical physicochemical properties of pharmaceutical compounds like **(+-)-Tetramisole**.

## **Melting Point Determination (Capillary Method)**

The melting point is a crucial indicator of purity. The capillary method is a widely accepted pharmacopeial standard.[11][12][13]

#### Methodology:

- Sample Preparation: Ensure the (+-)-Tetramisole HCl sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar.[13][14]
- Capillary Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample until a column of 2.5-3.5 mm is formed at the bottom. Pack the sample tightly by tapping the closed end of the tube on a hard surface.[12][13]
- Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
- Measurement:
  - Heat the block rapidly to a temperature approximately 5°C below the expected melting point of Tetramisole HCl (around 255°C).[12]
  - Reduce the heating rate to a slow, constant rate of 1°C per minute.
  - Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the sample is completely molten (clear point). The range between these two temperatures is the melting range.[12][14]
- Replicates: Perform the measurement in triplicate to ensure reproducibility.[13]

# **Aqueous Solubility Determination (Shake-Flask Method)**



The shake-flask method is the gold standard for determining the equilibrium (or thermodynamic) solubility of a compound.[15][16][17]

#### Methodology:

- Medium Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile. The experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[16]
- Sample Addition: Add an excess amount of **(+-)-Tetramisole** HCl to a stoppered flask or vial containing a known volume of the prepared buffer. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[15]
- Equilibration: Agitate the flasks at a constant temperature using a mechanical shaker. Collect samples of the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours) to establish that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[16]
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This
  is typically achieved by centrifugation followed by filtration of the supernatant through a
  suitable filter (e.g., 0.45 μm PVDF). Care must be taken to avoid filter sorption, especially for
  poorly soluble compounds.[15]
- Quantification: Analyze the concentration of (+-)-Tetramisole HCl in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
- Data Reporting: Express the solubility in units such as mg/mL or g/L.

# pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise and common method for its determination.[1][4][18]

#### Methodology:

Solution Preparation:



- Accurately weigh and dissolve a sample of (+-)-Tetramisole HCl in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[1][4]
- Prepare standardized titrant solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH).[1][4]
- Use an inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[1]
- Apparatus Calibration: Calibrate a pH meter and electrode system using standard pH buffers (e.g., pH 4, 7, and 10).[1]
- Titration Procedure:
  - Place the sample solution in a thermostatted vessel and immerse the pH electrode.
  - Make the solution acidic (e.g., to pH 1.8-2.0) with the standardized HCl.[4]
  - Incrementally add the standardized NaOH solution (titrant) to the sample solution.
  - Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[4]
- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve.
- Replicates: Perform at least three titrations to ensure the reliability of the results.[1]

# Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption and distribution. The shake-flask method using n-octanol and water is the traditional approach.[8][9]

Methodology:



- Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD determination) and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[8][19]
- Sample Preparation: Prepare a stock solution of **(+-)-Tetramisole** in one of the pre-saturated phases (typically the one in which it is more soluble).
- Partitioning: Add a known volume of the stock solution to a separation funnel or vial
  containing a known volume of the other pre-saturated phase. The volume ratio of the two
  phases should be optimized based on the expected lipophilicity of the compound.[8]
- Equilibration: Shake the mixture vigorously for a fixed period to allow the compound to partition between the two phases and reach equilibrium.[19]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[19]
- Quantification: Carefully sample each phase and determine the concentration of (+-) Tetramisole using a suitable analytical technique like HPLC-UV.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

## **Mechanism of Action and Signaling Pathways**

**(+-)-Tetramisole** exerts its biological effects through multiple mechanisms of action. The primary pathways are visualized below.

## Nicotinic Acetylcholine Receptor (nAChR) Agonism

As an anthelmintic, Tetramisole acts as a nicotinic acetylcholine receptor (nAChR) agonist on the body wall muscles of nematodes. This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the parasite.[13][20][21]



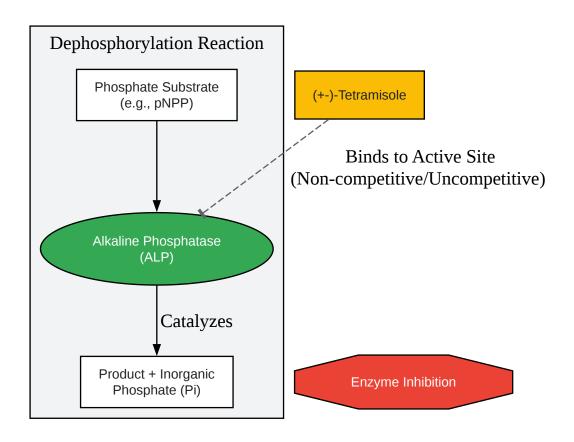


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Figure 1. Tetramisole as a Nicotinic Acetylcholine Receptor Agonist.

## Alkaline Phosphatase (ALP) Inhibition

Tetramisole is a well-known inhibitor of most mammalian alkaline phosphatase (ALP) isoenzymes, with the exception of the intestinal isoenzyme. This property makes it a useful tool in various biochemical assays to differentiate between ALP isoenzymes.[3][6][22][23]



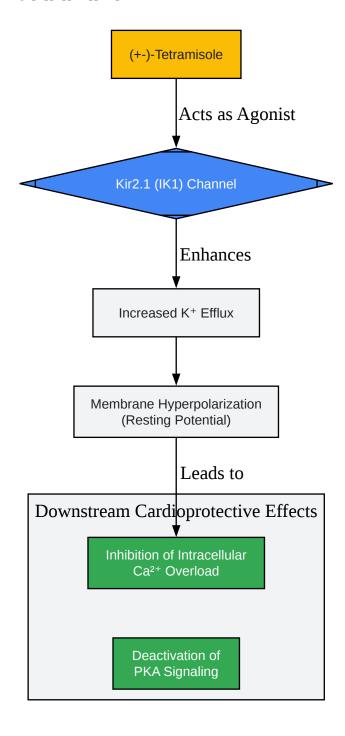
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Figure 2. Inhibition of Alkaline Phosphatase by Tetramisole.

# **Inward Rectifier Potassium (Kir) Channel Agonism**

Recent research has identified Tetramisole as an agonist of the inward rectifier potassium channel Kir2.1 (IK1). This action leads to hyperpolarization of the cell membrane and has been shown to have cardioprotective effects by inhibiting intracellular calcium overload and deactivating PKA signaling.[2][7][10][24]





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Figure 3. Tetramisole as an Inward Rectifier Potassium Channel Agonist.

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